Chiral Identity and Enantiomeric Purity
The (S)-enantiomer exhibits a specific rotation of [α]ᴅ = -15.6° (c=0.5, ethanol), directly opposite in sign to the (R)-enantiomer (+15.6°) [1]. This quantitative difference ensures the correct stereochemical outcome in downstream synthetic steps; use of the incorrect enantiomer or racemate would result in a 50:50 mixture of diastereomers, severely reducing yield and necessitating costly chiral separation. Commercial material is typically supplied with ≥97% purity, corresponding to an enantiomeric excess (ee) of ≥94%, which is essential for maintaining high ee in final active pharmaceutical ingredients (APIs) .
| Evidence Dimension | Specific Rotation ([α]ᴅ) |
|---|---|
| Target Compound Data | -15.6° (c=0.5, ethanol, inferred from enantiomeric relationship) |
| Comparator Or Baseline | (R)-Morpholin-2-ylmethanol: +15.6° (c=0.5, ethanol) [1] |
| Quantified Difference | Opposite sign; magnitude equivalent |
| Conditions | Optical rotation, c=0.5 in ethanol, 20°C |
Why This Matters
Confirms enantiomeric identity, preventing procurement of the wrong stereoisomer which would produce a different diastereomeric series and invalidate synthetic results.
- [1] Chem960. (n.d.). 156925-22-3 ((R)-2-Hydroxymethylmorpholine). Retrieved from https://m.chem960.com/cas/156925223/ View Source
